

(4-Methoxyphenyl)(phenyl)methanol molecular weight and formula

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Compound of Interest

Compound Name: (4-Methoxyphenyl)
(phenyl)methanol

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A Technical Guide to (4-Methoxyphenyl)(phenyl)methanol

This document provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(4-Methoxyphenyl)(phenyl)methanol**, a significant chemical intermediate in various research and development applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

(4-Methoxyphenyl)(phenyl)methanol, also known as 4-methoxybenzhydrol, is a secondary alcohol containing both a phenyl and a 4-methoxyphenyl group attached to the carbinol carbon.

Property	Value	References
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1][2][3]
Molecular Weight	214.26 g/mol	[1][2][4]
CAS Number	720-44-5	[1][3][4]
Appearance	Solid	[5]
Melting Point	67-69 °C	[1]
Boiling Point	363.2 °C at 760 mmHg	[1]
Density	1.121 g/cm ³	[1]

Experimental Protocols

The synthesis of **(4-Methoxyphenyl)(phenyl)methanol** can be achieved through various established organic chemistry methodologies. The most common and illustrative method is the Grignard reaction, which involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. An alternative route is the reduction of the corresponding ketone.

Protocol 1: Synthesis via Grignard Reaction

This protocol details the synthesis of **(4-Methoxyphenyl)(phenyl)methanol** by the reaction of phenylmagnesium bromide with 4-methoxybenzaldehyde.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- 4-Methoxybenzaldehyde
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)

- Hydrochloric acid (HCl), dilute solution

Procedure:

- Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
 - All glassware must be thoroughly dried in an oven to exclude moisture.
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, which is indicated by the formation of a cloudy solution and gentle refluxing. Gentle heating or the addition of an iodine crystal may be necessary to start the reaction.
 - Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with 4-Methoxybenzaldehyde:
 - Dissolve 4-methoxybenzaldehyde in anhydrous diethyl ether and place this solution in the dropping funnel.
 - Cool the Grignard reagent solution in an ice bath.
 - Add the 4-methoxybenzaldehyde solution dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Work-up and Purification:

- Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.
- Separate the organic layer using a separatory funnel.
- Extract the aqueous layer with two portions of diethyl ether.
- Combine all organic extracts and wash them with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **(4-Methoxyphenyl)(phenyl)methanol**.

Protocol 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl_3). The resulting spectrum is expected to show characteristic peaks for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the hydroxyl proton (a broad singlet), and the benzylic proton (a singlet around 5.8 ppm).
- ^{13}C NMR: A ^{13}C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the two aromatic rings, the methoxy carbon, and the carbinol carbon.

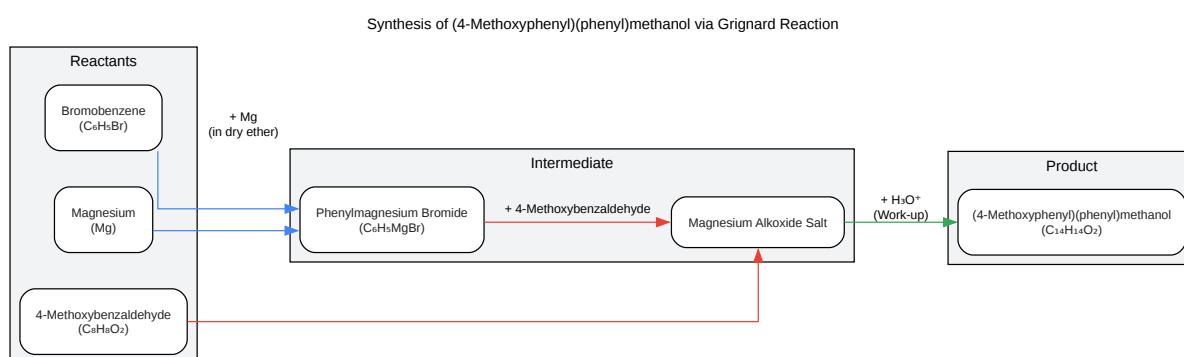
Infrared (IR) Spectroscopy:

- Acquire an IR spectrum of the solid product using a KBr pellet or as a thin film.
- The spectrum should display a broad absorption band in the region of $3200\text{--}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the alcohol group.

- Strong absorptions corresponding to C-H bonds of the aromatic rings and the C-O stretching of the ether and alcohol groups will also be present.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of **(4-Methoxyphenyl)(phenyl)methanol** via the Grignard reaction.



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Caption: Grignard synthesis of **(4-Methoxyphenyl)(phenyl)methanol**.

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